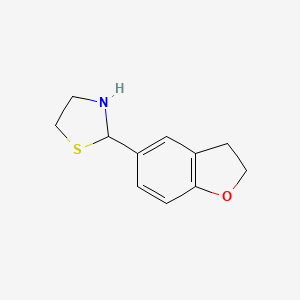

2-(2,3-Dihydrobenzofuran-5-yl)thiazolidin

Übersicht

Beschreibung

2-(2,3-Dihydrobenzofuran-5-yl)thiazolidine (2,3-DHBT) is an organic compound that is of interest to scientists and researchers due to its unique structure and potential applications. 2,3-DHBT is a heterocyclic compound, containing both a thiazolidine and a benzofuran ring. This combination of rings is relatively rare and has been studied for its potential uses in a variety of fields including medicinal chemistry, materials science, and catalysis. In

Wissenschaftliche Forschungsanwendungen

Antitumoraktivität

Benzofuran-Derivate wurden auf ihre potenziellen Antitumor-Eigenschaften untersucht. Einige substituierte Benzofurane zeigen signifikante wachstumshemmende Effekte auf verschiedene Krebszelllinien, darunter Leukämie, nicht-kleinzelliges Lungenkarzinom, Darmkrebs, ZNS-Krebs, Melanom und Eierstockkrebs . Der Thiazolidin-Rest kann modifiziert werden, um diese Eigenschaften zu verbessern, was 2-(2,3-Dihydrobenzofuran-5-yl)thiazolidin zu einer interessanten Verbindung für die Entwicklung neuer Antitumormittel macht.

Antibakterielle Eigenschaften

Das Strukturgerüst von Benzofuran ist bekannt für seine antibakterielle Aktivität. Untersuchungen zeigen, dass bestimmte Benzofuran-Verbindungen gegen eine Reihe von Bakterienstämmen wirksam sein können. Die Einbindung eines Thiazolidinrings kann die antibakterielle Wirksamkeit weiter beeinflussen, wodurch this compound zu einem möglichen Kandidaten für die Entwicklung neuer Antibiotika wird .

Antioxidative Wirkungen

Benzofuran-Derivate sind auch für ihre antioxidativen Eigenschaften bekannt. Diese Verbindungen können freie Radikale neutralisieren, die an verschiedenen Krankheiten und Alterungsprozessen beteiligt sind. Die einzigartige Struktur von this compound könnte hinsichtlich ihrer Wirksamkeit bei der Bekämpfung von oxidativem Stressbedingten Erkrankungen untersucht werden .

Entzündungshemmende Aktivität

Das entzündungshemmende Potenzial von Benzofuran-Verbindungen wurde in der wissenschaftlichen Literatur dokumentiert. Sie können die Produktion von pro-inflammatorischen Zytokinen und Mediatoren hemmen. Da Entzündungen ein häufiger Weg bei vielen Krankheiten sind, könnte this compound bei der Erforschung von entzündungshemmenden Medikamenten wertvoll sein .

Neuroprotektive Eigenschaften

Benzofuran-Derivate haben eine Nervenwachstumsfaktor-aktivierende Aktivität gezeigt, die bei neurodegenerativen Erkrankungen von entscheidender Bedeutung ist. Die Kombination von Benzofuran- und Thiazolidinringen in this compound deutet auf potenzielle Anwendungen bei der Entwicklung von Behandlungen für Erkrankungen wie Alzheimer-Krankheit hin .

Kinase-Inhibition

Verbindungen mit Benzofuran-Strukturen wurden als Kinase-Inhibitoren identifiziert. Diese Inhibitoren können die Zellproliferation durch Mechanismen wie die Induktion von Apoptose und die Hemmung von VEGFR-2 hemmen. Die spezifische Struktur von this compound könnte einen neuen Weg für die Entwicklung selektiver Kinase-Inhibitoren mit therapeutischen Anwendungen eröffnen .

Wirkmechanismus

Target of Action

Thiazolidine derivatives have been studied for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazolidine derivatives have been known to interact with various biological targets, leading to a range of effects .

Biochemical Pathways

Thiazolidine derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple pathways .

Result of Action

Thiazolidine derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Biochemische Analyse

Biochemical Properties

2-(2,3-Dihydrobenzofuran-5-yl)thiazolidine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with Mur ligases, which are essential for bacterial cell wall synthesis . This interaction inhibits the ligases’ activity, leading to antimicrobial effects. Additionally, 2-(2,3-Dihydrobenzofuran-5-yl)thiazolidine exhibits antioxidant properties by scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative stress .

Cellular Effects

The effects of 2-(2,3-Dihydrobenzofuran-5-yl)thiazolidine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 2-(2,3-Dihydrobenzofuran-5-yl)thiazolidine has been observed to induce apoptosis and inhibit cell proliferation . This compound also affects the cell cycle, causing arrest in the S phase, which prevents the cells from dividing and proliferating .

Molecular Mechanism

At the molecular level, 2-(2,3-Dihydrobenzofuran-5-yl)thiazolidine exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating their function. For instance, it activates the PPAR-γ receptor, improving insulin resistance and exhibiting hypoglycemic activity . Additionally, it inhibits cytoplasmic Mur ligases, leading to antimicrobial effects . These interactions result in changes in gene expression, further influencing cellular functions.

Temporal Effects in Laboratory Settings

The effects of 2-(2,3-Dihydrobenzofuran-5-yl)thiazolidine change over time in laboratory settings. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 2-(2,3-Dihydrobenzofuran-5-yl)thiazolidine remains stable under various conditions, maintaining its biological activity over extended periods . Its degradation products may exhibit different biological activities, which need to be considered in long-term studies.

Dosage Effects in Animal Models

The effects of 2-(2,3-Dihydrobenzofuran-5-yl)thiazolidine vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as improved insulin sensitivity and antimicrobial activity . At higher doses, it may cause toxic or adverse effects, including liver toxicity and oxidative stress . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

2-(2,3-Dihydrobenzofuran-5-yl)thiazolidine is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it affects the PPAR-γ pathway, improving insulin sensitivity and exhibiting hypoglycemic activity . Additionally, it influences the Mur ligase pathway, leading to antimicrobial effects .

Transport and Distribution

The transport and distribution of 2-(2,3-Dihydrobenzofuran-5-yl)thiazolidine within cells and tissues are crucial for its biological activity. The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation . For example, it is transported into cells via specific transporters, where it accumulates and exerts its biological effects .

Subcellular Localization

The subcellular localization of 2-(2,3-Dihydrobenzofuran-5-yl)thiazolidine is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it interacts with target biomolecules . Post-translational modifications and targeting signals play a crucial role in its localization, ensuring that it reaches the appropriate cellular sites to exert its effects .

Eigenschaften

IUPAC Name |

2-(2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NOS/c1-2-10-8(3-5-13-10)7-9(1)11-12-4-6-14-11/h1-2,7,11-12H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZBYZMGGLZTYJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)C3NCCS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2,4-dimethoxyphenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B1468939.png)

![1-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468942.png)

![[2-(Difluoromethoxy)-5-methylphenyl]methanamine](/img/structure/B1468948.png)

amine](/img/structure/B1468952.png)

![[1-(oxolan-3-yl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468954.png)

![methyl({[1-(oxolan-3-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1468955.png)

![N-[(furan-2-yl)methyl]-2-(3-hydroxyazetidin-1-yl)acetamide](/img/structure/B1468956.png)

![1-[(Thiophen-3-yl)methyl]azetidin-3-ol](/img/structure/B1468957.png)